![molecular formula C19H21N7 B6459554 2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2548988-29-8](/img/structure/B6459554.png)
2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings and then connecting them together in the correct orientation. .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the tert-butyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions with electrophiles, while the tert-butyl group could provide steric hindrance, affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could affect its solubility, while the tert-butyl group could affect its volatility .Wissenschaftliche Forschungsanwendungen
Energetic Materials
Compounds with a [1,2,4]triazolo [4,3-b] structure have been synthesized and used as energetic materials . They exhibit excellent insensitivity toward external stimuli and good detonation performance, making them suitable for use as secondary explosives .
c-Met Kinase Inhibitors
Derivatives of [1,2,4]triazolo [4,3-a]pyrazine have shown potential as c-Met kinase inhibitors . These compounds have demonstrated excellent anti-tumor activity against various cancer cell lines and possess superior c-Met kinase inhibition ability .
Treatment of Cardiovascular Disorders
Compounds with a [1,2,4]triazolo structure have been utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These compounds have also been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
Hyperproliferative disorders have been treated using [1,2,4]triazolo-based compounds .
Antibacterial and Antifungal Activities
Newly prepared compounds with a similar structure have shown high antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics .
Anti-inflammatory Activities
These compounds have also demonstrated anti-inflammatory activities, which could be useful in the treatment of various inflammatory diseases .
8. Fluorescent Probes and Structural Units of Polymers Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes and as structural units of polymers .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would likely involve interaction with a specific biological target. If it’s intended for use as a chemical reagent, its mechanism of action would depend on the specific reaction it’s being used in .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Appropriate safety precautions should be taken when working with this compound, including the use of personal protective equipment and proper ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-19(2,3)18-21-14-6-4-5-7-15(14)26(18)13-10-24(11-13)17-9-8-16-22-20-12-25(16)23-17/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFHIHIHRAMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.